8-Prenylpinocembrin 8-Prenylpinocembrin Glabranin is a dihydroxyflavanone that is pinocembrin substituted by a prenyl group at position 8. It has a role as a plant metabolite. It is a dihydroxyflavanone and a (2S)-flavan-4-one. It derives from a pinocembrin.
Brand Name: Vulcanchem
CAS No.: 41983-91-9
VCID: VC0192178
InChI: InChI=1S/C20H20O4/c1-12(2)8-9-14-15(21)10-16(22)19-17(23)11-18(24-20(14)19)13-6-4-3-5-7-13/h3-8,10,18,21-22H,9,11H2,1-2H3/t18-/m0/s1
SMILES: CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=CC=C3)C
Molecular Formula: C20H20O4
Molecular Weight: 324.4 g/mol

8-Prenylpinocembrin

CAS No.: 41983-91-9

Natural Products

VCID: VC0192178

Molecular Formula: C20H20O4

Molecular Weight: 324.4 g/mol

8-Prenylpinocembrin - 41983-91-9

CAS No. 41983-91-9
Product Name 8-Prenylpinocembrin
Molecular Formula C20H20O4
Molecular Weight 324.4 g/mol
IUPAC Name (2S)-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C20H20O4/c1-12(2)8-9-14-15(21)10-16(22)19-17(23)11-18(24-20(14)19)13-6-4-3-5-7-13/h3-8,10,18,21-22H,9,11H2,1-2H3/t18-/m0/s1
Standard InChIKey DAWSYIQAGQMLFS-SFHVURJKSA-N
Isomeric SMILES CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=CC=CC=C3)C
SMILES CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=CC=C3)C
Canonical SMILES CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=CC=C3)C
Description Glabranin is a dihydroxyflavanone that is pinocembrin substituted by a prenyl group at position 8. It has a role as a plant metabolite. It is a dihydroxyflavanone and a (2S)-flavan-4-one. It derives from a pinocembrin.
Synonyms Glabranine; (2S)-2,3-Dihydro-5,7-dihydroxy-8-(3-methyl-2-buten-1-yl)-2-phenyl-4H-1-benzopyran-4-one
PubChem Compound 124049
Last Modified Nov 11 2021
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